molecular formula C21H22N2O7S2 B2863554 ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate CAS No. 477509-21-0

ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate

Cat. No.: B2863554
CAS No.: 477509-21-0
M. Wt: 478.53
InChI Key: PIPWPGHVYXYFMZ-UHFFFAOYSA-N
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Description

Ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure features a central thiophene ring substituted at positions 2, 3, 4, and 5 with functional groups including a methanethioyl-amino linkage, a 4-(methoxycarbonyl)phenylformamido moiety, a methyl group, and a propanoyloxy ester.

Properties

IUPAC Name

ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S2/c1-5-14(24)30-20-11(3)15(19(27)29-6-2)17(32-20)23-21(31)22-16(25)12-7-9-13(10-8-12)18(26)28-4/h7-10H,5-6H2,1-4H3,(H2,22,23,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWPGHVYXYFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include ethyl esters, methoxycarbonylbenzoyl chloride, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process would be designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analysis via NMR

The target compound’s NMR profile can be compared to analogs like those in Table 1. For instance, the chemical shifts of protons in the thiophene ring and adjacent substituents (e.g., methyl at position 4) are influenced by electron-withdrawing groups like the propanoyloxy ester at position 2. Similar shifts were observed in ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, where the carbamoyl group at position 5 caused downfield shifts in protons at positions 2 and 3 .

Substituent-Driven Bioactivity

  • Propanoyloxy vs.
  • Methanethioyl-amino vs. Imine (Position 2): The methanethioyl-amino group in the target compound could offer greater hydrogen-bonding capacity than the imine group in 2-(4-methylphenylimino)-thiophene derivatives, influencing target binding .

Biological Activity

Ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure

The compound's structure consists of a thiophene ring substituted with various functional groups, which are believed to contribute to its biological activities. The presence of the methoxycarbonyl and formamido groups may enhance its interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, particularly in antitumor effects.

Antitumor Activity

Research has demonstrated that the compound can induce apoptosis in cancer cells, specifically in breast cancer cell lines like MCF-7. The following table summarizes key findings from relevant studies:

StudyCell LineIC50 (μM)Mechanism of ActionObservations
MCF-723.2Apoptosis inductionSignificant reduction in cell viability (26.86%) and increased early and late apoptosis rates.
MCF-723.2Cell cycle arrestInduced G2/M-phase arrest (25.56%) and S-phase arrest (23.38%).
In vivoN/ATumor growth inhibitionReduced tumor mass by 54% compared to control treatments.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to cell death in tumor cells. This is evidenced by increased Annexin V positive cells, indicating early apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at both G2/M and S phases, suggesting a disruption in the normal cell cycle progression.
  • In Vivo Efficacy : In animal models, the compound demonstrated a notable reduction in tumor weight, indicating its potential as an effective antitumor agent.

Case Studies

Several studies have focused on the compound's activity against various cancer types:

  • Study on Breast Cancer : A detailed investigation into the effects of the compound on MCF-7 cells revealed that it not only induced apoptosis but also inhibited autophagic cell death, further supporting its role as an antitumor agent .
  • In Vivo Studies : Animal studies have shown that administration of the compound significantly reduced tumor growth compared to standard chemotherapy agents, highlighting its potential for use in combination therapies .

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